Cas no 2229680-06-0 (4-(2-methyloxolan-3-yl)but-3-en-2-one)

4-(2-methyloxolan-3-yl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2-methyloxolan-3-yl)but-3-en-2-one
- EN300-1796819
- 2229680-06-0
-
- Inchi: 1S/C9H14O2/c1-7(10)3-4-9-5-6-11-8(9)2/h3-4,8-9H,5-6H2,1-2H3/b4-3+
- InChI Key: HZLBGMCVTITOPI-ONEGZZNKSA-N
- SMILES: O1CCC(/C=C/C(C)=O)C1C
Computed Properties
- Exact Mass: 154.099379685g/mol
- Monoisotopic Mass: 154.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 26.3Ų
4-(2-methyloxolan-3-yl)but-3-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796819-10.0g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1796819-0.05g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1796819-0.1g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 0.1g |
$1610.0 | 2023-09-19 | ||
Enamine | EN300-1796819-1g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 1g |
$1829.0 | 2023-09-19 | ||
Enamine | EN300-1796819-0.25g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 0.25g |
$1683.0 | 2023-09-19 | ||
Enamine | EN300-1796819-1.0g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 1g |
$1829.0 | 2023-06-02 | ||
Enamine | EN300-1796819-5g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 5g |
$5304.0 | 2023-09-19 | ||
Enamine | EN300-1796819-2.5g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 2.5g |
$3585.0 | 2023-09-19 | ||
Enamine | EN300-1796819-5.0g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 5g |
$5304.0 | 2023-06-02 | ||
Enamine | EN300-1796819-0.5g |
4-(2-methyloxolan-3-yl)but-3-en-2-one |
2229680-06-0 | 0.5g |
$1757.0 | 2023-09-19 |
4-(2-methyloxolan-3-yl)but-3-en-2-one Related Literature
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1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on 4-(2-methyloxolan-3-yl)but-3-en-2-one
Chemical Profile of 4-(2-methyloxolan-3-yl)but-3-en-2-one (CAS No: 2229680-06-0)
4-(2-methyloxolan-3-yl)but-3-en-2-one, identified by its Chemical Abstracts Service (CAS) number 2229680-06-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structure that combines an enone moiety with a cyclic ether, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecules. The presence of a methyl oxolane substituent introduces interesting electronic and steric properties, making it a subject of interest for chemists exploring novel synthetic pathways and functional materials.
The compound’s molecular structure consists of a but-3-en-2-one backbone, which is characterized by a conjugated system of double bonds and a carbonyl group. This arrangement imparts distinct reactivity, particularly in terms of electrophilic and nucleophilic additions. The 2-methyloxolan-3-yl group, on the other hand, provides a cyclic oxygen atom that can participate in hydrogen bonding and influence the overall conformation of the molecule. Such structural features are often exploited in medicinal chemistry to modulate bioactivity and improve pharmacokinetic properties.
In recent years, there has been growing interest in the development of oxolane derivatives as pharmacophores due to their ability to enhance binding affinity and selectivity in drug design. The 4-(2-methyloxolan-3-yl)but-3-en-2-one structure represents an advanced scaffold that could be modified to target specific biological pathways. For instance, studies have shown that enone-containing compounds can interact with biological targets through dipole-dipole interactions and π-stacking effects, which are critical for drug-receptor binding. The methyl oxolane moiety may further enhance these interactions by providing additional hydrogen bonding opportunities or by influencing the electron density distribution around the active site.
One of the most compelling aspects of this compound is its potential utility in asymmetric synthesis. The chiral center introduced by the methyl oxolane ring allows for the possibility of enantioselective transformations, which are crucial for producing optically active pharmaceuticals. Recent advancements in catalytic methods have enabled chemists to achieve high enantiomeric excesses in reactions involving such substrates. For example, transition metal-catalyzed cross-coupling reactions can be employed to introduce new functional groups at specific positions while maintaining stereochemical integrity. This capability is particularly valuable in the synthesis of complex drug molecules where both chemical structure and stereochemistry are critical for efficacy.
The pharmaceutical industry has been actively exploring novel heterocyclic compounds for their therapeutic potential. The 4-(2-methyloxolan-3-yl)but-3-en-2-one scaffold fits well within this trend, as it combines elements known to be favorable in drug design—such as aromaticity, oxygen-containing heterocycles, and reactive functional groups. Researchers have been investigating its derivatives for various therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents. Preliminary computational studies suggest that modifications to the methyl oxolane ring can fine-tune electronic properties, potentially enhancing interactions with biological targets while minimizing off-target effects.
From a synthetic chemistry perspective, 4-(2-methyloxolan-3-yl)but-3-en-2-one serves as an excellent precursor for constructing more elaborate molecular architectures. The enone group can undergo Michael additions, aldol reactions, or condensation reactions with nucleophiles or carbonyl compounds, respectively. Additionally, the cyclic ether can be opened under specific conditions to yield linear oligomers or polymers with tailored properties. These transformations are particularly relevant in materials science, where functionalized polymers are used in coatings, adhesives, and biodegradable materials. The versatility of this compound underscores its importance as a versatile building block in both academic research and industrial applications.
In conclusion,4-(2-methyloxolan-3-yl)but-3-en-2-one (CAS No: 2229680-06-0) represents a promising compound with diverse applications across organic synthesis and pharmaceutical research. Its unique structural features—comprising an enone moiety linked to a methyl oxolane substituent—offer opportunities for innovative chemical transformations and bioactivity modulation. As synthetic methodologies continue to evolve, this molecule is likely to play an increasingly significant role in the development of new drugs and functional materials. Future studies should focus on optimizing synthetic routes to improve yield and scalability while exploring its potential in medicinal chemistry applications.
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